Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

Catalog No.
S750458
CAS No.
1719-83-1
M.F
C12H8O6
M. Wt
248.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Di...

CAS Number

1719-83-1

Product Name

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

IUPAC Name

4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H

InChI Key

XLOGCGOPKPCECW-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O

Organic Synthesis and Material Chemistry:

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (Bicyclooctenetetracarboxylic dianhydride, COeDA) is a valuable building block in organic synthesis due to its unique structure. It combines a rigid bicyclooctene core with four carboxylic acid groups, two of which are further converted into anhydride functional groups. This combination offers several advantages:

  • Rigidity: The bicyclooctene core provides rigidity to the molecule, which can be beneficial for controlling the orientation of functional groups in newly formed molecules. [Source: ]
  • Reactivity: The anhydride functionalities are highly reactive and can readily undergo reactions with various nucleophiles, allowing for the creation of diverse new molecules. [Source: ]
  • Derivatization: Both the carboxylic acid and alkene functionalities within COeDA can be further modified through various reactions like acylation, amidation, and olefin metathesis, leading to a vast library of new compounds. [Source: ]

These properties make COeDA a versatile platform for synthesizing various functional materials, including:

  • Metal-Organic Frameworks (MOFs): COeDA can be used as a ligand for metal ions, leading to the formation of highly porous MOFs with potential applications in gas adsorption, catalysis, and separation processes. [Source: ]
  • Polyimides: COeDA can be used as a starting material for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability and mechanical properties. [Source: ]

Medicinal Chemistry and Drug Discovery:

Recent studies have explored the potential of COeDA for applications in medicinal chemistry and drug discovery. COeDA derivatives have been shown to exhibit promising biological activities, including:

  • Antiviral Activity: A COeDA-based inhibitor demonstrated effectiveness against the SARS-CoV-2 main protease, a key enzyme in the viral replication cycle. [Source: ]

CO2 Capture and Utilization:

COeDA has also been investigated for its potential role in capturing and utilizing carbon dioxide (CO2). COeDA-based metal complexes can act as catalysts for the reaction between CO2 and epoxides, leading to the formation of valuable organic compounds while simultaneously capturing CO2 from the atmosphere. [Source: ]

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride, commonly referred to as COeDA, is a bicyclic compound characterized by a rigid molecular structure that includes a bicyclooctene core fused with two succinic anhydride units. Its chemical formula is C₁₂H₈O₆, and it has a molecular weight of 249.19 g/mol. The compound appears as a white to pale yellow powder or crystal and has a melting point of approximately 382 °C . This compound serves as a versatile building block in organic synthesis, particularly in the development of polyimides and metal-organic frameworks (MOFs) .

Due to its structural features:

  • Electrophilic Substitution: The presence of the octene moiety allows for electrophilic substitution reactions.
  • Olefin Metathesis: The compound can undergo olefin metathesis, which is useful in forming new carbon-carbon bonds.
  • Derivatization: COeDA can be derivatized by amines to form succinimides, which exhibit unique fluorescent properties under UV light .

These reactions make COeDA a valuable intermediate in synthetic organic chemistry.

Recent studies have highlighted the biological activity of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride. Specifically, derivatives of this compound have shown potential as inhibitors against the main protease of SARS-CoV-2, with a half maximal inhibitory concentration (IC₅₀) of 102.2 µM in inhibition assays . Additionally, its fluorescent derivatives are being explored for bioimaging applications due to their ability to emit blue/violet fluorescence when exposed to UV radiation .

The synthesis of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride typically involves several steps:

  • Formation of Bicyclo[2.2.2]octene Core: The initial step involves synthesizing the bicyclo[2.2.2]octene structure.
  • Introduction of Carboxylic Groups: Subsequent reactions introduce carboxylic acid functionalities at the 2, 3, 5, and 6 positions.
  • Cyclization to Dianhydride: Finally, the carboxylic acids undergo cyclization to form the dianhydride structure.

These methods may vary depending on the specific synthetic route chosen by chemists .

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride has a wide range of applications:

  • Polyimide Production: It is used as a precursor for thermosetting polyimides that exhibit high thermal stability and mechanical strength.
  • Metal-Organic Frameworks: COeDA serves as a ligand in the synthesis of MOFs that have high surface areas and are used for gas storage and separation processes.
  • Fluorescent Probes: Its derivatives are utilized in bioimaging due to their fluorescent properties .

Interaction studies involving bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride focus on its potential as an inhibitor for various biological targets and its role in supramolecular chemistry. Research indicates that its derivatives can interact with proteins involved in viral replication processes and may serve as scaffolds for developing new therapeutic agents against viral infections such as COVID-19 .

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride shares structural similarities with several other compounds but possesses unique characteristics that set it apart:

Compound NameStructure TypeUnique Features
Succinic AnhydrideAnhydrideSimple structure; less rigidity
Phthalic AnhydrideAromatic anhydrideMore aromatic character; used in plasticizers
1,3-Cyclobutanedicarboxylic AcidDicarboxylic acidSmaller ring size; different reactivity profile
Bicyclo[1.1.0]butaneBicyclic compoundSmaller ring; different applications

The rigidity and unique bicyclic structure of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride make it particularly suitable for applications requiring stable scaffolding or frameworks in organic synthesis and materials science .

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1719-83-1

Dates

Modify: 2023-08-15

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